molecular formula C22H19N5O2S B293070 2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide

2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide

Cat. No. B293070
M. Wt: 417.5 g/mol
InChI Key: CKRKGFLETNZGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as AD4-6, and it has shown promising results in various studies related to cancer research. AD4-6 is a heterocyclic compound that has a unique structure, making it a potential candidate for developing new drugs.

Mechanism of Action

The mechanism of action of AD4-6 involves the inhibition of the enzyme topoisomerase II. This enzyme plays a crucial role in DNA replication and is essential for the growth and proliferation of cancer cells. AD4-6 binds to the enzyme and prevents it from functioning, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
AD4-6 has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been found to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth. AD4-6 has also been found to enhance the immune response, leading to the destruction of cancer cells by the immune system.

Advantages and Limitations for Lab Experiments

AD4-6 has several advantages as a research tool. It is a potent inhibitor of topoisomerase II, making it a useful tool for studying the role of this enzyme in cancer. Moreover, it has shown selectivity towards cancer cells, making it a potential candidate for developing targeted therapies. However, the synthesis of AD4-6 is a complex process that requires expertise in organic chemistry. Moreover, the compound is relatively unstable, and its use requires specialized handling.

Future Directions

There are several future directions for research related to AD4-6. One potential direction is the development of new analogs of AD4-6 that have improved stability and selectivity towards cancer cells. Moreover, the use of AD4-6 in combination with other anticancer agents may enhance its efficacy. Finally, the use of AD4-6 in clinical trials may lead to the development of new therapies for cancer.

Synthesis Methods

The synthesis of AD4-6 involves a multistep process that begins with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminopyridine. The resulting product is then reacted with hydrazine hydrate to form the hydrazine derivative. Finally, the reaction of the hydrazine derivative with thiosemicarbazide yields AD4-6. The synthesis of AD4-6 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

AD4-6 has shown promising results in scientific research related to cancer. Several studies have demonstrated its potential as an anticancer agent. AD4-6 has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has shown selectivity towards cancer cells, making it a potential candidate for developing targeted therapies.

properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

1-[(3-amino-4,6-diphenylfuro[2,3-b]pyridine-2-carbonyl)amino]-3-methylthiourea

InChI

InChI=1S/C22H19N5O2S/c1-24-22(30)27-26-20(28)19-18(23)17-15(13-8-4-2-5-9-13)12-16(25-21(17)29-19)14-10-6-3-7-11-14/h2-12H,23H2,1H3,(H,26,28)(H2,24,27,30)

InChI Key

CKRKGFLETNZGNZ-UHFFFAOYSA-N

SMILES

CNC(=S)NNC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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